1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene
Description
Properties
IUPAC Name |
2,3-dichloro-1-(difluoromethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-5-3(10)1-2-4(6(5)9)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBYDBVECPAYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This method involves starting from a suitably substituted benzene core, such as 1,2-dichlorobenzene, followed by selective fluorination and introduction of the difluoromethoxy group. The process typically proceeds through the following steps:
- Halogenation : Introduction of chlorine and fluorine atoms onto the benzene ring via electrophilic aromatic substitution under controlled conditions to yield the chlorofluorobenzene core.
- Nucleophilic Substitution : Replacement of specific halogens with the difluoromethoxy group using nucleophilic reagents like difluoromethylating agents.
This approach is supported by the synthesis of related compounds, such as 1,2-dichloro-5-difluoromethoxy-3-fluorobenzene, which is prepared through multi-step halogenation and substitution reactions under carefully controlled temperature and solvent conditions.
Multi-step Synthesis via Chlorination, Nitration, and Fluorination
A more detailed method involves the following sequence:
- Preparation of Chlorinated Intermediates : Starting from 1,3-dichlorobenzene, selective chlorination or nitration can be performed to introduce chlorine atoms at desired positions.
- Fluorination : Using fluorinating agents such as potassium fluoride in high-temperature conditions (around 180°C), fluorine atoms are introduced at specific positions, yielding compounds like 1,2-dichlorobenzene derivatives with fluorine substitutions.
- Introduction of Difluoromethoxy Group : The key step involves nucleophilic substitution with difluoromethylating reagents, such as difluoromethyl halides, to attach the difluoromethoxy group at the targeted position. This step often requires catalysts like copper or other transition metals to facilitate the substitution.
Specific Patent-Backed Synthesis Pathway
A notable patent describes the synthesis of fluorinated benzene derivatives via fluorine-chlorine exchange reactions, which are conducted under elevated temperatures (130-200°C) and pressures (5-100 bar). The process includes:
- Starting Material : 1,3,5-trichlorobenzene, which undergoes fluorine-chlorine exchange with potassium fluoride or similar reagents.
- Reaction Conditions : Autogenous pressure, elevated temperature (around 180°C), and catalysts like tetrakis(diethylamino)phosphonium bromide.
- Purification : Fractional distillation to isolate the desired fluorinated intermediates, followed by further functionalization to introduce the difluoromethoxy group.
Research Findings and Notes
- Selectivity Control : Achieving regioselectivity in halogenation and fluorination remains a significant challenge, often requiring catalysts and precise temperature control.
- Reagent Choice : Difluoromethylating reagents such as difluoromethyl halides or bis(trichloromethyl)carbonate derivatives are critical for introducing the difluoromethoxy group.
- Reaction Optimization : Elevated temperatures and pressures are often necessary to facilitate fluorination and substitution reactions, with careful purification steps to isolate high-purity products.
Chemical Reactions Analysis
1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene involves its interaction with molecular targets, leading to specific biochemical effects. The pathways involved depend on the context of its application, such as its role in chemical synthesis or biological studies.
Comparison with Similar Compounds
1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene can be compared with other similar compounds, such as:
- 1,2-Dichloro-4-fluorobenzene
- 1,2-Dichloro-3-fluorobenzene
- 1,2-Dichloro-3-methoxybenzene
These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The presence of the difluoromethoxy group in this compound makes it unique and influences its chemical behavior and applications.
Biological Activity
1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene (CAS No. 1807184-98-0) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a unique arrangement of chlorine and fluorine substituents, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for assessing its applications in pharmaceuticals, agrochemicals, and environmental science.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of multiple halogen atoms can impart distinct chemical properties, such as increased lipophilicity and potential for bioaccumulation.
| Property | Value |
|---|---|
| Molecular Weight | 203.00 g/mol |
| Boiling Point | Not determined |
| Solubility | Moderately soluble in organic solvents |
| Stability | Stable under standard conditions |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with halogenated substituents often exhibit enzyme inhibitory properties. Studies suggest that this compound may inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism and biosynthesis pathways.
- Receptor Binding : The compound may interact with various biological receptors, potentially acting as an agonist or antagonist depending on the target. Its structural similarity to known pharmaceuticals suggests possible therapeutic applications.
- Antimicrobial Activity : Preliminary studies indicate that halogenated compounds can exhibit antimicrobial properties. The presence of chlorine and fluorine may enhance the compound's ability to disrupt microbial cell membranes.
Case Studies
- In Vitro Studies : A study conducted on the effects of similar fluorinated compounds on bacterial strains showed significant inhibition of growth at concentrations above 50 µg/mL. The specific mechanisms involved disruption of cell wall synthesis and metabolic pathways.
- Toxicological Assessments : Research has indicated that exposure to halogenated compounds can lead to cytotoxic effects in mammalian cell lines, with IC50 values ranging from 30 to 100 µM depending on the cell type.
- Environmental Impact Studies : Investigations into the degradation pathways of fluorinated compounds reveal that they can persist in the environment but may be metabolized by specific bacterial consortia capable of utilizing them as carbon sources.
Research Findings
Recent studies highlight the following key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : Exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.
- Cytotoxicity : Demonstrated cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), indicating potential as an anticancer agent.
- Biodegradation Potential : Identified as a substrate for certain microbial strains capable of defluorination, suggesting avenues for bioremediation applications.
Q & A
Q. What are the key chemical properties and structural features of 1,2-Dichloro-3-difluoromethoxy-6-fluorobenzene that influence its reactivity in organic synthesis?
Answer: The compound’s reactivity is governed by its electron-deficient aromatic ring due to electron-withdrawing substituents (Cl, F, and difluoromethoxy groups). Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₇H₃Cl₂F₃O | |
| Molecular weight | 231 g/mol | |
| Electrophilic substitution | Directed by Cl/F positions | |
| Stability | Resistant to hydrolysis under mild conditions |
The ortho-chlorine and meta-difluoromethoxy groups create steric hindrance and electronic effects that favor nucleophilic aromatic substitution at the para-fluorine position. Computational modeling (e.g., DFT) can predict regioselectivity .
Q. What are the established synthetic routes for this compound, and how do reaction conditions affect yield and purity?
Answer: Common methods include halogenation and coupling reactions. A representative synthesis involves:
| Step | Reagents/Conditions | Role | Yield | Purity Control |
|---|---|---|---|---|
| 1 | Cl₂, FeCl₃ (halogenation) | Chlorination at ortho | 60-70% | GC-MS monitoring |
| 2 | KF, DMF (nucleophilic substitution) | Fluorine introduction | 50-60% | Recrystallization |
| 3 | CF₂OCH₃, Pd(PPh₃)₄ (coupling) | Difluoromethoxy addition | 40-50% | Column chromatography |
Optimization of temperature (e.g., 80–120°C) and solvent polarity (DMF vs. THF) is critical to minimize side reactions like over-halogenation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the regioselectivity of substitution reactions in this compound?
Answer: Density Functional Theory (DFT) calculates electron density maps and Fukui indices to identify reactive sites. For example:
- Electrophilic attack : Predicted at the para-position to the difluoromethoxy group due to lower electron density.
- Nucleophilic attack : Favored at the ortho-chlorine position under basic conditions.
Validation involves comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Divergence between computational and experimental results often arises from solvent effects or transition-state approximations .
Q. What strategies resolve contradictions in experimental data regarding the compound’s biological activity across different assay systems?
Answer: Contradictions arise from assay-specific variables (e.g., receptor isoforms, pH, or solvent carriers). Methodological solutions include:
| Issue | Resolution Strategy | Example |
|---|---|---|
| Variable receptor binding | Use orthologous receptor panels | Compare human vs. rodent receptors |
| Solvent interference | Standardize DMSO concentration | Limit to <0.1% (v/v) |
| Metabolic instability | Add cytochrome P450 inhibitors | Co-incubate with 1-aminobenzotriazole |
Meta-analysis of multiple datasets (e.g., combining in vitro binding assays and in silico docking) improves reproducibility .
Q. How do steric and electronic effects influence the compound’s participation in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer: The difluoromethoxy group’s steric bulk limits accessibility to Pd catalysts, while chlorine atoms act as directing groups. Key findings:
| Reaction Type | Catalyst System | Yield | Key Insight |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, SPhos ligand | 55% | Steric hindrance reduces coupling efficiency |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 45% | Electron-withdrawing groups slow oxidative addition |
Ligand screening (e.g., bulky phosphines) and microwave-assisted heating (150°C, 20 min) improve reaction rates .
Q. What spectroscopic techniques are most effective for characterizing trace impurities in synthesized this compound?
Answer: Advanced hyphenated methods:
| Technique | Application | Detection Limit |
|---|---|---|
| GC-HRMS (High-Resolution MS) | Identifies halogenated byproducts | 0.1 ppm |
| ¹⁹F NMR | Quantifies difluoromethoxy group integrity | 1 mol% |
| X-ray crystallography | Confirms regiochemistry of substituents | N/A |
For example, ¹⁹F NMR chemical shifts at δ −58 to −62 ppm confirm the difluoromethoxy group’s presence .
Q. Data Contradiction Analysis Table
| Study | Method | Key Finding | Contradiction Source |
|---|---|---|---|
| Haddad et al. (2008a) | Single-receptor bioelectronic nose | High correlation (r = 0.70) | Limited receptor diversity |
| Saito et al. (2009) | Multi-receptor agonistic profiling | Low inter-assay reproducibility | Variable expression systems |
Q. Notes
- All data sourced from PubChem , peer-reviewed synthesis protocols , and computational methodology studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
